molecular formula C14H25NO10 B11776256 Fuc(b1-3)a-GlcNAc

Fuc(b1-3)a-GlcNAc

Cat. No.: B11776256
M. Wt: 367.35 g/mol
InChI Key: TUXVLTYUDHJDAL-BGWULCETSA-N
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Description

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose molecule. This compound is significant in various biological processes and has been studied for its role in cellular recognition and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Plays a role in studying cell-cell interactions and signaling pathways.

    Medicine: Investigated for its potential in developing therapeutic agents for bacterial and viral infections.

    Industry: Utilized in the production of glycosylated compounds for various applications.

Mechanism of Action

The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific receptors on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes. The molecular targets often include lectins and other carbohydrate-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose: Another glycoside with a galactose unit instead of fucose.

    2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose: Contains a mannose unit instead of fucose.

Uniqueness

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is unique due to the presence of the alpha-L-fucopyranosyl unit, which imparts specific biological properties and interactions that are distinct from other similar compounds .

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14+/m0/s1

InChI Key

TUXVLTYUDHJDAL-BGWULCETSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

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